molecular formula C13H18ClFN2O2S B5402719 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No. B5402719
M. Wt: 320.81 g/mol
InChI Key: OMAPBAJLUDKRQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions to introduce specific functional groups that confer the desired biological activity. For instance, the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists involves complex synthesis steps to achieve high affinity and selectivity, indicative of the synthetic complexity and potential of such compounds (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine plays a crucial role in determining their biological activity. X-ray crystallography and spectroscopic methods are often employed to elucidate the structure, revealing how modifications in the molecular framework can impact receptor affinity and selectivity. For example, the crystal and molecular structure studies on related compounds have highlighted the importance of the piperazine ring's conformation and substituent positioning for biological efficacy (Naveen et al., 2009).

Chemical Reactions and Properties

Compounds like 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include nucleophilic substitution, condensation, and sulfonation, which are pivotal in tailoring the compound's activity toward specific biological targets. The synthesis and characterization of such compounds often reveal their stability, reactivity, and interaction with biological macromolecules.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and influence its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the low lipophilicity of certain piperazine compounds enhances their suitability for brain imaging applications, indicating the importance of physical properties in drug design and development (He et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Piperazine rings are often involved in binding to biological targets, such as receptors or enzymes .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2S/c1-2-20(18,19)17-7-5-16(6-8-17)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPBAJLUDKRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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